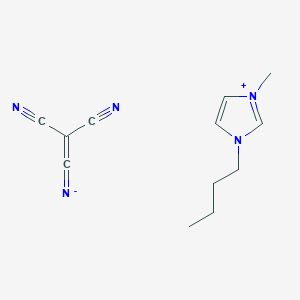
1-Butyl-3-methylimidazolium tricyanomethanide
Übersicht
Beschreibung
1-Butyl-3-methylimidazolium tricyanomethanide is a chemical compound with the molecular formula C12H15N5 . It has a molecular weight of 229.28 . The compound is characterized by its purity, which is typically around 98% .
Molecular Structure Analysis
The molecular structure of 1-Butyl-3-methylimidazolium tricyanomethanide is complex and involves various conformations . More detailed structural analysis would require advanced techniques such as X-ray diffraction .Physical And Chemical Properties Analysis
1-Butyl-3-methylimidazolium tricyanomethanide has several physical and chemical properties. It has a density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume . It also has a number of H bond acceptors, H bond donors, freely rotating bonds, and Rule of 5 violations .Wissenschaftliche Forschungsanwendungen
Structural and Conformational Analysis
The compound has been used in the structural and conformational analysis of ionic liquids . It has been observed that the ionic liquid 1-butyl-3-methylimidazolium nitrate shows evidence of two different polymorphs and significant temperature-dependent conformational changes . This study sheds light on the intermolecular forces and the conformational changes that accompany phase changes in 1-butyl-3-methylimidazolium nitrate .
Methane Storage
1-Butyl-3-methylimidazolium tricyanomethanide has been used as a precursor for porous carbons, which have been found to meet both gravimetric and volumetric methane storage targets . The carbons derived from this ionic liquid have an ultra-high surface area of up to ∼4000 m²/g and a pore volume of up to 3.3 cm³/g .
Color Change Study
The compound has been used in studies to understand the color change of 1-butyl-3-methylimidazolium-based ionic liquids upon irradiation . The color change is proposed to originate from the formation of double bonds in the aliphatic chains of pristine organic cations .
Ionic Liquid Recovery
1-Butyl-3-methylimidazolium-based ionic liquids have been recognized as an alternative solvent applicable in synthesis, separation, catalysis, and electrochemistry . However, the synthesis costs, performance efficiencies, and problems related to waste waters contaminated with ionic liquids are the major issues that need to be considered .
Thermal Stability Analysis
The compound has been used in studies to gain new insights into the thermal stability of 1-butyl-3-methylimidazolium-based ionic liquids . The results of these studies can be used to understand the degradation products in ionic liquid samples before and after thermal treatment .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1-Butyl-3-methylimidazolium tricyanomethanide is primarily used as a precursor for porous carbons . The compound’s primary targets are the carbonaceous matter (IL-C) that it yields upon carbonization . The IL-C has a unique combination of high nitrogen content and low oxygen content, which is crucial in the formation of activated carbons .
Mode of Action
The compound interacts with its targets through a process of carbonization . This process yields carbonaceous matter (IL-C) with a high nitrogen content and low oxygen content . The activation of the IL-derived carbonaceous matter (IL-C) with KOH generates activated carbons with a mix of microporosity and mesoporosity .
Biochemical Pathways
The compound affects the formation of porous carbons. The presence of nitrogen in the IL-C acts as a porogen, favoring the generation of carbons with high mesoporosity and high surface area . Conversely, a low O/C ratio favors the formation of microporous carbons with high packing density .
Result of Action
The result of the compound’s action is the formation of activated carbons with ultra-high surface area and relatively high packing density . These carbons have porosity and packing density suited for optimizing both the gravimetric and volumetric uptake of methane .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the storage of methane, a potential application of the activated carbons derived from the compound, may be achieved in porous solids . .
Eigenschaften
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;2,2-dicyanoethenylideneazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C4N3/c1-3-4-5-10-7-6-9(2)8-10;5-1-4(2-6)3-7/h6-8H,3-5H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDSETQBLNHGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.C(=C(C#N)C#N)=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-methylimidazolium tricyanomethanide | |
CAS RN |
878027-73-7 | |
| Record name | 1-Butyl-3-methylimidazolium Tricyanomethanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



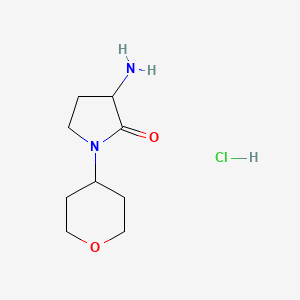
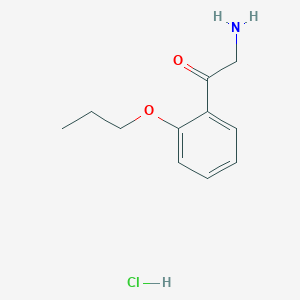
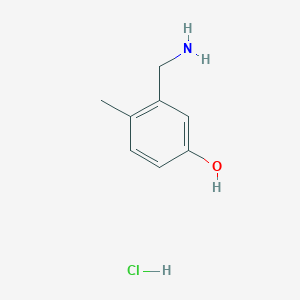
![3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1383702.png)



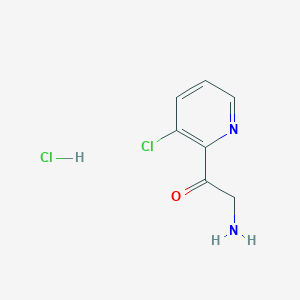





![1-[(1,3-Thiazol-5-yl)methyl]piperazine trihydrochloride](/img/structure/B1383721.png)